Lead(II) sulfate

Catalog No.
S582879
CAS No.
7446-14-2
M.F
PbSO4
O4PbS
M. Wt
303 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead(II) sulfate

CAS Number

7446-14-2

Product Name

Lead(II) sulfate

IUPAC Name

lead(2+);sulfate

Molecular Formula

PbSO4
O4PbS

Molecular Weight

303 g/mol

InChI

InChI=1S/H2O4S.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2

InChI Key

KEQXNNJHMWSZHK-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Pb+2]

Solubility

In water, 0.0404 g/100 mL at 25 °C; slightly soluble in alkaline solutions.
Soluble in about 2225 parts water; more soluble in nitric acid; soluble in sodium hydroxide, ammonium acetate or tartrate solution; soluble in concentrated hydriodic acid; insoluble in alcohol.
In water, 32 mg/L at 15 °C

Synonyms

sulphuric acid, lead salt

Canonical SMILES

[O-]S(=O)(=O)[O-].[Pb+2]

Understanding Battery Degradation

During the discharge cycle of a lead-acid battery, lead sulfate forms on the positive electrode (anode) as a result of the chemical reaction between lead dioxide (PbO₂) and sulfuric acid (H₂SO₄). This formation of lead sulfate leads to a decrease in battery capacity and eventually contributes to battery degradation []. Researchers are actively investigating the mechanisms of lead sulfate formation and its impact on battery performance to develop strategies to improve battery life and efficiency [].

Optimizing Battery Performance

Researchers are exploring various strategies to optimize the performance of lead-acid batteries by manipulating the formation and behavior of lead sulfate. This includes:

  • Introducing additives: Adding specific compounds like tetrabasic lead sulfate (4BS) to the battery's positive electrode material has shown promising results in improving battery life and cycle life. 4BS promotes the formation of larger lead sulfate crystals, which hinders the shedding of active material and extends battery lifespan [].
  • Understanding material properties: Studying the crystal structure and morphology of lead sulfate formed during discharge cycles helps researchers understand how these properties influence battery performance. This knowledge can be used to develop new electrode materials that are less susceptible to the formation of detrimental lead sulfate crystals [].

Lead(II) sulfate, with the chemical formula PbSO4\text{PbSO}_4, is a white solid that appears in microcrystalline form and is also referred to as fast white, milk white, sulfuric acid lead salt, or anglesite. It is poorly soluble in water but can dissolve in concentrated acids and alkalis, forming various lead complexes. The compound has a density of approximately 6.2 g/cm³ and a melting point of about 1170 °C . Structurally, it adopts an orthorhombic crystal system similar to other sulfates like strontium sulfate and barium sulfate, characterized by a PbO12 polyhedron surrounding each lead ion .

  • Decomposition: When heated above 1000 °C, it decomposes into lead(II) oxide and sulfur trioxide:
    PbSO4(s)PbO(s)+SO3(g)\text{PbSO}_4(s)\rightarrow \text{PbO}(s)+\text{SO}_3(g)
  • Reactions with Acids: It reacts with concentrated sulfuric acid to form lead hydrogen sulfate:
    PbSO4(s)+H2SO4(l)Pb HSO4)2(aq)\text{PbSO}_4(s)+\text{H}_2\text{SO}_4(l)\rightleftharpoons \text{Pb HSO}_4)_2(aq)
  • Reactions with Bases: It reacts with sodium hydroxide to form soluble tetrahydroxidoplumbate(II):
    PbSO4(s)+4NaOH(aq)Na2[Pb OH 4](aq)+Na2SO4(aq)\text{PbSO}_4(s)+4\text{NaOH}(aq)\rightarrow \text{Na}_2[\text{Pb OH }_4](aq)+\text{Na}_2\text{SO}_4(aq)

Lead(II) sulfate is toxic and poses significant health risks through inhalation, ingestion, or skin contact. It is a cumulative poison that can lead to serious health issues such as anemia, kidney damage, neurological impairments, and developmental problems in children. Due to its toxicity, exposure limits are strictly regulated, with a typical threshold limit value set at 0.15 mg/m³ .

Lead(II) sulfate can be synthesized through several methods:

  • Direct Reaction: By treating lead oxide, hydroxide, or carbonate with warm sulfuric acid.
  • Double Displacement: By mixing solutions of lead nitrate and sodium sulfate.
  • Acetic Acid Method: Lead oxide is slurried with water and acetic acid before adding sulfuric acid under stirring .

Lead(II) sulfate has various applications:

  • Lead-Acid Batteries: It is primarily used in the plates of lead-acid batteries, where it forms during discharge and is converted back during charging.
  • Pigments: Used as a white pigment in paints.
  • Laboratory Reagent: Employed in various chemical analyses and reactions .

Interaction studies have shown that lead(II) sulfate can react with various ions in solution. For example:

  • Lead ions (Pb2+\text{Pb}^{2+}) precipitate as lead sulfate when mixed with sulfate ions under neutral to acidic conditions.
  • It can form complexes with hydroxide ions in alkaline solutions, leading to the formation of soluble plumbate complexes

    Several compounds share similarities with lead(II) sulfate, particularly other metal sulfates. Here are some notable comparisons:

    CompoundChemical FormulaSolubility in WaterToxicity Level
    Lead(II) SulfatePbSO₄Poorly solubleHighly toxic
    Strontium SulfateSrSO₄Poorly solubleLow toxicity
    Barium SulfateBaSO₄InsolubleLow toxicity
    Calcium SulfateCaSO₄Slightly solubleLow toxicity

    Uniqueness of Lead(II) Sulfate:
    Lead(II) sulfate is unique due to its significant toxicity compared to other sulfates, which are generally less harmful. Its role in battery technology also distinguishes it from compounds like strontium or barium sulfate, which do not have such applications.

Physical and Chemical Properties

Lead(II) sulfate presents as a white crystalline solid with distinctive physical and chemical attributes that determine its behavior in various applications. It has a molecular weight of 303.25-303.28 g/mol and exhibits a remarkably high density of 6.2-6.39 g/cm³ at standard conditions. The compound demonstrates limited solubility in water (approximately 42.5 mg/L at 25°C), which significantly influences its environmental fate and industrial processing requirements.

One of the most notable characteristics of lead(II) sulfate is its high melting point of approximately 1170°C, although the compound decomposes at this temperature rather than transitioning directly to a liquid phase. This thermal behavior is crucial for understanding its stability in high-temperature applications and processing conditions.

The solubility behavior of lead(II) sulfate presents interesting characteristics across different solvents and conditions:

Table 1: Solubility Profile of Lead(II) Sulfate

Solvent/MediumSolubilityNotes
WaterVery low (42.5 mg/L at 25°C)Ksp = 1.82×10⁻⁸
Concentrated HNO₃SolubleForms acidic salts
Concentrated HClSolubleForms complex compounds
Concentrated H₂SO₄More soluble than in dilute H₂SO₄Concentration-dependent solubility
Alkali solutions (e.g., NaOH)SolubleForms [Pb(OH)₄]²⁻ complexes
Ammonium acetateSolubleForms lead acetate and ammonium sulfate
EthanolInsoluble-

The compound's reactivity is characterized by its behavior in acidic and basic media. In concentrated mineral acids, lead(II) sulfate can form acidic salts or complex compounds. In alkaline environments, it produces soluble tetrahydroxidoplumbate(II) complexes according to the reaction:

PbSO₄(s) + 4 NaOH(aq) → Na₂Pb(OH)₄ + Na₂SO₄(aq)

At elevated temperatures exceeding 1000°C, lead(II) sulfate undergoes thermal decomposition:

PbSO₄(s) → PbO(s) + SO₃(g)

This decomposition reaction is particularly relevant in high-temperature industrial processes and recycling operations.

Crystal Structure and Morphology

Lead(II) sulfate crystallizes in the orthorhombic system with the Pnma space group (number 62). The structural arrangement shares similarities with other Group II metal sulfates, particularly celestite (SrSO₄) and barite (BaSO₄). The three-dimensional crystal structure features distinctive coordination geometries for both lead and sulfur atoms.

In this structure, each Pb²⁺ ion coordinates with eight O²⁻ atoms derived from seven sulfate ions, forming a PbO₈ polyhedron. The Pb-O bond distances exhibit considerable variation, ranging from 2.54 Å to 3.02 Å, with an average distance of approximately 2.865 Å. This variability in bond lengths reflects the asymmetric electronic distribution around the lead atom, attributable to the stereochemically active lone pair of electrons.

The sulfur atoms adopt a tetrahedral coordination geometry with four oxygen atoms, with S-O bond distances ranging from 1.48 Å to 1.51 Å. The crystal system contains three inequivalent oxygen sites with distinct bonding environments:

  • First O²⁻ site: Bonded to two equivalent Pb²⁺ and one S⁶⁺ atom in a distorted single-bond geometry
  • Second O²⁻ site: Bonded to one Pb²⁺ and one S⁶⁺ atom in a single-bond geometry
  • Third O²⁻ site: Bonded to three equivalent Pb²⁺ and one S⁶⁺ atom in a single-bond geometry

This complex structural arrangement contributes to the unique physical and chemical properties of lead(II) sulfate, particularly its limited solubility and distinctive crystallization behavior.

PbSO₄ crystallizes in the orthorhombic crystal system with the space group Pnma (No. 62), as confirmed by single-crystal X-ray diffraction studies [2] [3]. The structure comprises Pb²⁺ cations coordinated by eight oxygen atoms in a distorted bicapped trigonal prismatic geometry, with Pb–O bond distances ranging from 2.54 Å to 3.02 Å [2]. The sulfate (SO₄²⁻) tetrahedra, characterized by S–O bond lengths of 1.48–1.51 Å, align along the crystallographic a-axis, creating a three-dimensional framework stabilized by ionic and covalent interactions [2] [4].

The lattice parameters of PbSO₄ at ambient conditions are a = 8.48 Å, b = 5.40 Å, and c = 6.96 Å, yielding a unit cell volume of 317.6 ų [2] [3]. This structure is isotypic with barite (BaSO₄) and anglesite (PbSO₄), sharing the Pnma space group and similar cation coordination environments [5]. The Pb²⁺ ions occupy Wyckoff position 4c, while sulfur atoms reside at 4a sites, reflecting the high symmetry of the sulfate groups [2].

A comparative analysis of Madelung constants for PbSO₄ (1.747) and BaSO₄ (1.748) reveals nearly identical electrostatic lattice energies (-2,765 kJ/mol and -2,769 kJ/mol, respectively), explaining their structural similarity [4]. The slight reduction in PbSO₄’s lattice energy (-2,765 kJ/mol versus -2,769 kJ/mol for BaSO₄) arises from the larger ionic radius of Pb²⁺ (1.29 Å) compared to Ba²⁺ (1.42 Å), which increases interionic distances [4] [5].

Table 1: Crystallographic parameters of PbSO₄ and isostructural sulfates  | Compound | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |  |----------|-------------|-------|-------|-------|-------------|  | PbSO₄    | Pnma        | 8.48  | 5.40  | 6.96  | 317.6       |  | BaSO₄    | Pnma        | 8.88  | 5.45  | 7.15  | 344.2       |  | SrSO₄    | Pnma        | 8.36  | 5.35  | 6.83  | 306.4       |  

Solid Solution Formation with Alkaline Earth Sulfates

PbSO₄ participates in complete solid solution series with barium sulfate (BaSO₄) and strontium sulfate (SrSO₄) due to isostructural relationships and comparable ionic radii of Pb²⁺ (1.29 Å), Ba²⁺ (1.42 Å), and Sr²⁺ (1.26 Å) [5] [6]. The (Ba,Pb)SO₄ system exhibits Vegard-type behavior, with lattice parameters varying linearly between endmembers:

$$
a{\text{mix}} = x \cdot a{\text{BaSO₄}} + (1-x) \cdot a_{\text{PbSO₄}}
$$

where x is the molar fraction of BaSO₄ [6]. Strontium substitution in (Ba,Sr)SO₄ solid solutions enhances lattice matching with PbSO₄, reducing interfacial strain during epitaxial growth [6]. For instance, a 17 mol% Sr-substituted BaSO₄ exhibits lattice parameters (a = 8.52 Å, b = 5.38 Å, c = 6.94 Å) that deviate by less than 0.5% from pure PbSO₄, compared to a 2.3% mismatch with pure BaSO₄ [6].

The solubility product (K_sp) of these solid solutions follows the relationship:

$$
\log K{\text{sp}} = x \log K{\text{BaSO₄}} + (1-x) \log K_{\text{PbSO₄}}
$$

with experimental K_sp values ranging from 10⁻¹⁰ (BaSO₄) to 10⁻⁸ (PbSO₄) [1] [6]. This tunable solubility enables applications in nucleation control, where Sr-enriched barite substrates reduce PbSO₄’s interfacial energy by 12–15%, promoting heterogeneous nucleation in lead-acid batteries [6].

Polymorphism and Phase Stability Under Varying Conditions

High-pressure studies reveal that PbSO₄ undergoes a reversible phase transition to a post-barite structure (space group P2₁2₁2₁) above 3.2 GPa, accompanied by a 7.8% volume reduction [3]. This high-pressure polymorph features distorted PbO₁₂ polyhedra with average Pb–O distances of 2.78 Å and SO₄ tetrahedra tilted by 11.5° relative to the ambient-pressure structure [3].

The relative stability of PbSO₄ phases is governed by the equation:

$$
\Delta G = \Delta H - T\Delta S + P\Delta V
$$

where the post-barite phase becomes thermodynamically favorable under high PΔV conditions [3]. Computational phase diagrams predict a third polymorph above 8.7 GPa with a monoclinic (C2/c) structure, though this remains unconfirmed experimentally [3].

Decomposition pathways below 1,087°C produce competing phases:

$$
\text{PbSO₄} \rightarrow \text{PbS} + 2\text{O}_2 \quad (\Delta H = +318 \, \text{kJ/mol})
$$

$$
3\text{PbSO₄} \rightarrow \text{Pb}3\text{O}4 + 3\text{SO}_3 \quad (\Delta H = +294 \, \text{kJ/mol})
$$

The metastability window of PbSO₄ spans 200–450°C, beyond which sulfate decomposition dominates [1] [3].

Defect Structures and Lattice Parameter Variations

PbSO₄ exhibits Frenkel defects in the Pb²⁺ sublattice, with an estimated vacancy concentration of 0.12% at 25°C [2]. These defects arise from Pb²⁺ displacement into interstitial sites, creating charge-compensating vacancies. Extended X-ray absorption fine structure (EXAFS) data show localized lattice distortions around defect sites, with Pb–O bond elongation up to 3.12 Å compared to 3.02 Å in pristine regions [2].

Substitutional doping with Sr²⁺ introduces compressive strain, reducing the a-axis parameter by 0.04 Å per 10 mol% Sr incorporation [6]. Conversely, Ba²⁺ doping expands the lattice, with a increasing by 0.07 Å per 10 mol% Ba [6]. These variations follow the linear elasticity model:

$$
\varepsilon = \frac{\Delta a}{a0} = \frac{r{\text{dopant}} - r{\text{Pb}}}{r{\text{Pb}}}
$$

where ε is the lattice strain and r denotes ionic radii [6].

Dislocation densities in solution-grown PbSO₄ crystals range from 10⁶–10⁸ cm⁻², as determined by etch pit analysis [2]. These defects serve as preferential nucleation sites for secondary phases, accelerating degradation in electrochemical applications [6].

Table 2: Defect-mediated lattice variations in doped PbSO₄  | Dopant (mol%) | Δa (Å) | Δb (Å) | Δc (Å) | Strain Energy (meV/atom) |  |---------------|--------|--------|--------|---------------------------|  | 10% Sr        | -0.04  | -0.02  | -0.03  | 12.7                      |  | 10% Ba        | +0.07  | +0.03  | +0.05  | 18.4                      |  | 5% Ca         | -0.08  | -0.04  | -0.06  | 24.1                      |  

Physical Description

Lead sulfate appears as a white crystalline solid. Insoluble in water and sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. Use: in lithography, battery acid solution treated fabrics, used in varnishes.
WetSolid
DryPowder; OtherSolid
DryPowder, WetSolid; OtherSolid; WetSolid

Color/Form

White, heavy crystal powder
White monoclinic or rhombic crystals

Density

6.2 at 68 °F (USCG, 1999)
6.2 g/cu cm

Melting Point

2138 °F (USCG, 1999)
1170 °C

UNII

C516H654O8

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7446-14-2
15739-80-7
52732-72-6
90583-07-6

Wikipedia

Lead(II) sulfate

Use Classification

Health Hazards -> Carcinogens, Corrosives

Methods of Manufacturing

Treating lead oxide, hydroxide, or carbonate with warm sulfuric acid, or by treating a soluble lead salt with sulfuric acid.
Interaction of solutions of lead nitrate and sodium sulfate.

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
Sulfuric acid, lead salt (1:?): ACTIVE
Sulfuric acid, lead salt, tetrabasic: ACTIVE
Electrical equipment, appliance, and component manufacturing
Primary metal manufacturing
Secondary metals manufacturing (specifically: off-site, commercial third party lead smelting and refiner/recycler. Trojan sends waste and scrap lead compounds to permitted commercial recyclers.
Secondary metals manufacturing (specifically: off-site, commercial third-party lead smelting and refiner/recycler. Trojan sends its scrap/waste lead compounds to these permitted recyclers.
Sulfuric acid, lead(2+) salt (1:1): ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Forms in lead storage batteries during discharge cycles.

Storage Conditions

Lead sulfate must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and chemically active metals (such as potassium, sodium, magnesium, and zinc) since violent reactions occur ... A regulated, marked area should be established with this chemical is handled, used, or stored ...

Dates

Modify: 2023-08-15

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